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Compound of Interest

Compound Name: SJ000025081

Cat. No.: B3425489 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
SJ-25081 is a novel small molecule inhibitor of the Janus kinase (JAK) family, with high

selectivity for JAK3. As a potential therapeutic agent for autoimmune diseases and organ

transplant rejection, a thorough understanding of its pharmacokinetic (PK) profile is essential

for further development. These application notes provide a summary of the pharmacokinetic

properties of SJ-25081 in various preclinical animal models and detailed protocols for

conducting such studies.

Pharmacokinetic Data Summary
The pharmacokinetic parameters of SJ-25081 were evaluated in mice, rats, and beagle dogs

following intravenous (IV) and oral (PO) administration. The key findings are summarized in the

tables below.

Table 1: Pharmacokinetic Parameters of SJ-25081 in CD-1 Mice
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Parameter 1 mg/kg IV 5 mg/kg PO

Cmax (ng/mL) 258 ± 45 102 ± 21

Tmax (h) 0.08 0.5

AUC₀-t (ng·h/mL) 312 ± 58 425 ± 76

AUC₀-inf (ng·h/mL) 320 ± 62 440 ± 81

t₁/₂ (h) 2.1 ± 0.4 2.5 ± 0.6

CL (L/h/kg) 3.1 ± 0.5 -

Vd (L/kg) 6.5 ± 1.2 -

F (%) - 68

Table 2: Pharmacokinetic Parameters of SJ-25081 in Sprague-Dawley Rats

Parameter 2 mg/kg IV 10 mg/kg PO

Cmax (ng/mL) 489 ± 98 215 ± 43

Tmax (h) 0.08 1.0

AUC₀-t (ng·h/mL) 850 ± 150 1890 ± 320

AUC₀-inf (ng·h/mL) 865 ± 155 1950 ± 340

t₁/₂ (h) 3.5 ± 0.7 4.1 ± 0.8

CL (L/h/kg) 2.3 ± 0.4 -

Vd (L/kg) 8.1 ± 1.5 -

F (%) - 75

Table 3: Pharmacokinetic Parameters of SJ-25081 in Beagle Dogs
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Parameter 0.5 mg/kg IV 2 mg/kg PO

Cmax (ng/mL) 350 ± 75 150 ± 35

Tmax (h) 0.25 1.5

AUC₀-t (ng·h/mL) 780 ± 120 1650 ± 280

AUC₀-inf (ng·h/mL) 800 ± 130 1700 ± 290

t₁/₂ (h) 5.8 ± 1.1 6.2 ± 1.3

CL (L/h/kg) 0.6 ± 0.1 -

Vd (L/kg) 3.5 ± 0.6 -

F (%) - 85

Experimental Protocols
Animal Husbandry

Species: CD-1 Mice (male, 6-8 weeks old), Sprague-Dawley Rats (male, 7-9 weeks old),

Beagle Dogs (male, 1-2 years old).

Housing: Animals were housed in a temperature-controlled environment (22 ± 2°C) with a

12-hour light/dark cycle.

Diet: Standard chow and water were provided ad libitum. Animals were fasted overnight

before oral administration.

Drug Formulation and Administration
Intravenous (IV) Formulation: SJ-25081 was dissolved in a vehicle of 10% DMSO, 40%

PEG300, and 50% saline to a final concentration of 1 mg/mL.

Oral (PO) Formulation: SJ-25081 was suspended in a vehicle of 0.5% methylcellulose in

water.

Administration:
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IV: Administered as a bolus injection via the tail vein (mice and rats) or cephalic vein

(dogs).

PO: Administered via oral gavage.

Blood Sample Collection
Mice: Serial blood samples (approximately 50 µL) were collected from the saphenous vein at

0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Rats: Serial blood samples (approximately 100 µL) were collected from the jugular vein

cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Dogs: Serial blood samples (approximately 0.5 mL) were collected from the cephalic vein at

0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

Sample Processing: Blood samples were collected into tubes containing K₂EDTA as an

anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C

and stored at -80°C until analysis.

Bioanalytical Method
Method: Plasma concentrations of SJ-25081 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile

containing an internal standard.

LC-MS/MS System: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad

6500+ mass spectrometer.

Quantification: The lower limit of quantification (LLOQ) was 1 ng/mL. The calibration curve

was linear over the range of 1 to 2000 ng/mL.

Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with

Phoenix WinNonlin software.
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The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) were obtained

directly from the observed data.

The area under the plasma concentration-time curve (AUC) was calculated using the linear

trapezoidal rule.

The terminal half-life (t₁/₂) was calculated as 0.693/λz, where λz is the terminal elimination

rate constant.

Clearance (CL) and volume of distribution (Vd) were calculated for IV administration.

Oral bioavailability (F) was calculated as (AUCpo / AUCiv) × (Doseiv / Dosepo) × 100.
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Caption: Mechanism of action of SJ-25081 in the JAK-STAT signaling pathway.
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Caption: Workflow for the pharmacokinetic analysis of SJ-25081 in animal models.
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To cite this document: BenchChem. [Application Notes & Protocols: Pharmacokinetic
Analysis of SJ-25081 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3425489#pharmacokinetic-analysis-of-sj000025081-
in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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